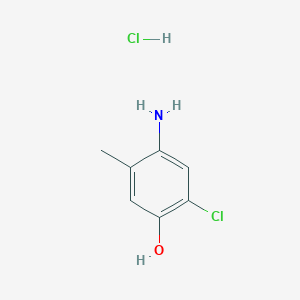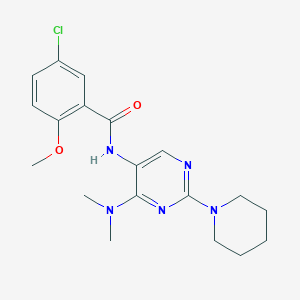![molecular formula C21H14ClFN4O4 B2693304 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide CAS No. 1260991-38-5](/img/structure/B2693304.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide is a complex organic compound Its structure comprises of a 1,3-benzodioxole ring, a 1,2,4-oxadiazole ring, and a pyrrole ring, all intricately linked with an acetamide moiety that also contains a 2-chloro-5-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of the 1,3-benzodioxole ring involves the reaction of catechol with formaldehyde under acidic conditions.
Step 2: Formation of the 1,2,4-oxadiazole ring typically involves the cyclization of acylhydrazides with nitrites under dehydrating conditions.
Step 3: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves heating a 1,4-diketone with ammonia or a primary amine.
Step 4: The final coupling of these rings and the attachment of the acetamide group might require the use of coupling reagents like EDCI or DCC in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, optimization of reaction conditions such as temperature, solvent, and pH is crucial to achieve high yield and purity. Continuous flow reactors are often used to ensure precise control over reaction parameters and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation, especially at the methylene bridges and nitrogen atoms in the rings, yielding various oxidation products.
Reduction: The nitro groups in the oxadiazole ring are susceptible to reduction, forming amines.
Substitution: The aromatic rings in the structure make it a candidate for electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substituents: Halogens, alkyl groups under Friedel-Crafts conditions.
Major Products:
Hydroxylated derivatives from oxidation.
Amines from reduction.
Substituted aromatic rings depending on the nature of the substituent and reaction conditions.
Aplicaciones Científicas De Investigación
This compound's unique structure makes it valuable in various fields:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its functional groups.
Medicine: Potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities due to its bioactive moieties.
Industry: Used as a precursor or additive in the manufacture of advanced materials or pharmaceuticals.
Mecanismo De Acción
The compound interacts with biological molecules primarily through its diverse functional groups. The benzodioxole ring may bind to enzyme active sites, the oxadiazole ring may act as a bioisostere for carboxylic acids or amides, and the pyrrole ring might engage in π-π interactions with DNA or proteins. These interactions can modulate the activity of specific biological pathways, explaining its observed biological effects.
Comparación Con Compuestos Similares
When compared to other compounds such as 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrrol-1-yl]-N-(2-chloro-5-fluorophenyl)acetamide and 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-triazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide, the presence of the oxadiazole ring in the primary compound provides enhanced stability and potential for unique interactions that the others may not exhibit. Additionally, the specific arrangement of substituents around the benzodioxole and pyrrole rings influences the compound's reactivity and biological activity.
Propiedades
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-chloro-5-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN4O4/c22-14-5-4-13(23)9-15(14)24-19(28)10-27-7-1-2-16(27)21-25-20(26-31-21)12-3-6-17-18(8-12)30-11-29-17/h1-9H,10-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOLNKSXBANSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=C(C=CC(=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2693222.png)
![2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2693223.png)

![6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2693225.png)

![(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2693227.png)


![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)
![3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2693236.png)
![4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2693237.png)
![1-(2,6-Difluorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea](/img/structure/B2693239.png)
![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/new.no-structure.jpg)
![1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693243.png)
